molecular formula C11H8N2O2 B12989099 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde

4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde

Cat. No.: B12989099
M. Wt: 200.19 g/mol
InChI Key: SXIBUQVRZKUQLL-UHFFFAOYSA-N
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Description

4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde is a heterocyclic compound that features a fused ring system combining benzimidazole and oxazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of N-(2-alkynyl)aryl benzamides using gold(I) catalysts. The reaction proceeds via a 6-exo-dig cyclization pathway, yielding the desired oxazine ring under mild conditions . The reaction conditions often include the use of dichloromethane (DCM) as a solvent at room temperature without the need for an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carboxylic acid.

    Reduction: 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-methanol.

    Substitution: Halogenated derivatives such as 6-bromo-4H-Benzo[b]imidazo[1,2-d][1,4]oxazine.

Comparison with Similar Compounds

Similar Compounds

    4H-Benzo[d][1,3]oxazine: Another oxazine derivative with similar biological activities.

    Benzimidazole derivatives: Compounds like benzimidazole itself, which also exhibit a range of biological activities.

Uniqueness

4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde is unique due to its fused ring system that combines the structural features of both benzimidazole and oxazine. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

4H-imidazo[2,1-c][1,4]benzoxazine-6-carbaldehyde

InChI

InChI=1S/C11H8N2O2/c14-6-8-2-1-3-9-11(8)15-7-10-12-4-5-13(9)10/h1-6H,7H2

InChI Key

SXIBUQVRZKUQLL-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CN2C3=CC=CC(=C3O1)C=O

Origin of Product

United States

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